Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-
Overview
Description
Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The acetyl group at the 3-position of the pyrazole ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- can be achieved through various synthetic routes. One common method involves the cycloannulation of β-iodovinyl sulfones with 1-aminopyridinium iodide under basic conditions. This reaction is mediated by potassium carbonate and proceeds through a tandem cycloannulative-desulfonylation mechanism . Another method involves the palladium-catalyzed reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation . These methods offer good yields and functional group tolerance.
Industrial Production Methods
Industrial production of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of microwave-assisted synthesis and metal-free protocols are preferred for their efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine-2,3-dione derivatives, while reduction may produce pyrazolopyridine-2-ol derivatives.
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The compound may also interact with DNA or proteins, leading to changes in cellular processes such as gene expression and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry and optical materials.
Phenylpyrazoles: Compounds containing a pyrazole ring bound to a phenyl group, used in various chemical and biological studies.
Uniqueness
Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- is unique due to its specific ring structure and the presence of the acetyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
3-acetyl-1H-pyrazolo[1,5-a]pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)8-7-4-2-3-5-11(7)10-9(8)13/h2-5H,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJNLPUSXUFYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480567 | |
Record name | Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55908-45-7 | |
Record name | Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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